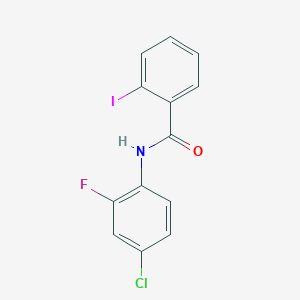![molecular formula C15H19ClN2O2 B7607011 N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7607011.png)
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azepane ring, a benzamide group, and a chlorinated benzene ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(azepan-1-yl)acetaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The azepane ring can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azepane ring and benzamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
Uniqueness
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-8-4-3-7-12(13)15(20)17-11-14(19)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTKYBXQEOHYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B7606932.png)
![2-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]acetic acid](/img/structure/B7606938.png)
![5-[(3-Cyanoanilino)methyl]thiophene-3-carbonitrile](/img/structure/B7606946.png)
![4-cyano-N-methyl-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B7606949.png)
![N-[3-[benzyl(methyl)amino]propyl]-2-hydroxyethanesulfonamide](/img/structure/B7606953.png)
![2-(8-azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylacetamide](/img/structure/B7606956.png)
![2-[1-[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]piperidin-4-yl]acetic acid](/img/structure/B7606977.png)
![5-[(4-Carbamoylthiophen-2-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7606988.png)

![5-[(Cyclohex-3-en-1-ylamino)methyl]thiophene-3-carboxamide](/img/structure/B7606995.png)
![2-Chloro-5-[(4-cyanothiophen-2-yl)methylamino]benzoic acid](/img/structure/B7607007.png)


![4-[(3-Bromo-5-fluorophenyl)methyl]-1,4-thiazinane 1-oxide](/img/structure/B7607034.png)
